4-(Benzyloxy)pyridin-3-amine
Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
Compounds structurally related to "4-(Benzyloxy)pyridin-3-amine" have been investigated for their roles in catalyzing C-N bond-forming cross-coupling reactions, which are pivotal in constructing complex organic molecules. For instance, copper catalyst systems utilizing aryl halides and arylboronic acids in the presence of amines have been developed for efficient and recyclable protocols in organic synthesis (Kantam et al., 2013). These methodologies are crucial for the pharmaceutical industry and material science, where precise synthetic pathways are required to design and manufacture active pharmaceutical ingredients and novel materials.
Medicinal Chemistry
Heterocyclic compounds, including pyridine derivatives, are of significant interest in drug discovery due to their diverse pharmacological activities. The pyranopyrimidine core, closely related to pyridine structures, has been highlighted for its importance in medicinal and pharmaceutical industries, given its broad synthetic applications and bioavailability. Research has focused on developing synthetic pathways for substituted derivatives of these cores, aiming to explore their potential in treating various diseases (Parmar et al., 2023). Such efforts underscore the relevance of pyridine and its derivatives in synthesizing biologically active molecules that could lead to new therapeutic agents.
Material Science
In the realm of material science, compounds with heterocyclic structures similar to "this compound" have been explored for their optoelectronic properties. Specifically, quinazoline and pyrimidine derivatives have been used to create novel optoelectronic materials, demonstrating the versatility of heterocyclic compounds in fabricating devices such as organic light-emitting diodes (OLEDs) and solar cells (Lipunova et al., 2018). This area of research highlights the potential of pyridine derivatives in developing materials with specific electronic and photonic properties, contributing to advances in technology and sustainable energy solutions.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular stress response pathways, respectively .
Mode of Action
It’s likely that the compound interacts with its targets through a process of binding at the active site, leading to modulation of the target’s activity . This can result in changes to cellular processes controlled by these targets.
Biochemical Pathways
Based on its potential targets, it may influence pathways related to inflammation and stress response . The downstream effects of these pathway modulations would depend on the specific cellular context.
Result of Action
The molecular and cellular effects of 4-(Benzyloxy)pyridin-3-amine’s action would depend on the specific targets it interacts with and the pathways it affects. Potential effects could include modulation of inflammation and stress response pathways, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Properties
IUPAC Name |
4-phenylmethoxypyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMGCHYPHRQNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651783 | |
Record name | 4-(Benzyloxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040314-69-9 | |
Record name | 4-(Benzyloxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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